molecular formula C25H21Cl2N5O3 B11490921 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1-(6-chloropyridazin-3-yl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1-(6-chloropyridazin-3-yl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11490921
M. Wt: 510.4 g/mol
InChI Key: OZVOGRVNIVHQJY-UHFFFAOYSA-N
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Description

The compound 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1-(6-chloropyridazin-3-yl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrazolo[3,4-b]pyridin-6-one core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1-(6-chloropyridazin-3-yl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multiple steps:

    Formation of the Pyrazolo[3,4-b]pyridin-6-one Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and diketones.

    Substitution Reactions: The introduction of the 4-chlorobenzyl and 6-chloropyridazin-3-yl groups is achieved through nucleophilic substitution reactions. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Methoxylation: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to improve scalability and efficiency.

    Purification: Employing advanced purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and chlorobenzyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the nitro groups (if present) or the pyridazinyl ring, using reagents like sodium borohydride or hydrogen gas over a palladium catalyst.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.

    Solvents: DMF, DMSO, ethanol, methanol.

Major Products

    Oxidation Products: Carboxylic acids, aldehydes, or ketones depending on the site of oxidation.

    Reduction Products: Amines or reduced heterocycles.

    Substitution Products: Derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes, which could be useful in studying enzyme mechanisms.

    Receptor Binding: Studied for its binding affinity to various biological receptors.

Medicine

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

    Pharmaceuticals: Used in the formulation of drugs due to its biological activity.

Mechanism of Action

The mechanism of action of 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1-(6-chloropyridazin-3-yl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridin-6-one Derivatives: These compounds share the core structure and exhibit similar biological activities.

    Chlorobenzyl Derivatives: Compounds with chlorobenzyl groups often have comparable chemical reactivity and biological properties.

    Methoxyphenyl Derivatives: These compounds are known for their diverse pharmacological activities.

Uniqueness

The uniqueness of 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1-(6-chloropyridazin-3-yl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C25H21Cl2N5O3

Molecular Weight

510.4 g/mol

IUPAC Name

4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-1-(6-chloropyridazin-3-yl)-3-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C25H21Cl2N5O3/c1-14-24-18(12-23(33)28-25(24)32(31-14)22-10-9-21(27)29-30-22)16-5-8-19(20(11-16)34-2)35-13-15-3-6-17(26)7-4-15/h3-11,18H,12-13H2,1-2H3,(H,28,33)

InChI Key

OZVOGRVNIVHQJY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=C(C=C3)OCC4=CC=C(C=C4)Cl)OC)C5=NN=C(C=C5)Cl

Origin of Product

United States

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